molecular formula C16H20N2O3S2 B2833803 N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide CAS No. 922482-28-8

N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2833803
CAS No.: 922482-28-8
M. Wt: 352.47
InChI Key: OQHONPSLISHZBJ-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide is a chemical compound known for its application in various biological assays, particularly in the MTT assay, which is used to assess cell viability and proliferation. This compound is a derivative of thiazole and is characterized by its yellow color, which turns purple upon reduction by metabolically active cells.

Biochemical Analysis

Biochemical Properties

N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide is known to interact with various enzymes, proteins, and other biomolecules. It is reduced by mitochondrial dehydrogenases, a group of enzymes involved in the electron transport chain, to form a water-insoluble blue formazan . This reduction process is the basis for its use in cell viability assays, such as the MTT assay .

Cellular Effects

The effects of this compound on cells are primarily observed through its reduction to formazan. The rate of this reduction process can serve as an indicator of cell viability and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reduction by mitochondrial dehydrogenases. This reduction process is dependent on the metabolic activity of the cell, with more metabolically active cells producing more formazan . The formazan product is then dissolved for calorimetric measurement, providing a quantitative measure of cell viability .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For example, the rate of formazan production is linear with time over a period of 30 minutes to 2 hours . The stability, degradation, and long-term effects of this compound in in vitro or in vivo studies have not been extensively studied.

Metabolic Pathways

This compound is involved in the electron transport chain through its interaction with mitochondrial dehydrogenases . Detailed information on other metabolic pathways, enzymes, or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, is currently unavailable.

Transport and Distribution

It is known that the compound is taken up by cells and reduced to formazan, but the specific transporters or binding proteins involved in this process, as well as its localization or accumulation within cells, have not been extensively studied .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it is reduced by mitochondrial dehydrogenases to form formazan . Detailed information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 4,5-dimethylthiazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide is widely used in scientific research, particularly in:

    Chemistry: As a reagent in organic synthesis and analytical chemistry.

    Biology: In cell viability assays such as the MTT assay to measure cell proliferation and cytotoxicity.

    Medicine: In drug development and testing to evaluate the efficacy and toxicity of new compounds.

    Industry: In the production of diagnostic kits and research reagents.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

Uniqueness

N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide is unique due to its specific application in the MTT assay, where it serves as a reliable indicator of cell viability and metabolic activity. Unlike other tetrazolium salts, it produces a water-insoluble formazan product, which requires solubilization for quantification, providing a robust measure of cell health.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-11-6-8-14(9-7-11)23(20,21)10-4-5-15(19)18-16-17-12(2)13(3)22-16/h6-9H,4-5,10H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHONPSLISHZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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